molecular formula C16H12Cl2N4OS2 B13827706 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B13827706
M. Wt: 411.3 g/mol
InChI Key: HQINSUPIYVJOHD-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and dichlorobenzyl groups

Preparation Methods

The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorobenzyl chloride under basic conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the thiazole intermediate with 2-chloropyrimidine in the presence of a base.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl positions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its thiazole and pyrimidine moieties, which are known to exhibit biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyrimidine rings play a crucial role in these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide: This compound has a nitro group instead of the pyrimidine ring, which may alter its biological activity and chemical reactivity.

    N-(5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: The position of the chlorine atoms on the benzyl group is different, which can affect the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N4OS2

Molecular Weight

411.3 g/mol

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H12Cl2N4OS2/c17-11-2-3-13(18)10(6-11)7-12-8-21-16(25-12)22-14(23)9-24-15-19-4-1-5-20-15/h1-6,8H,7,9H2,(H,21,22,23)

InChI Key

HQINSUPIYVJOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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